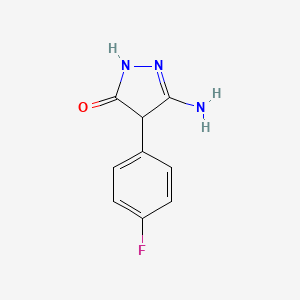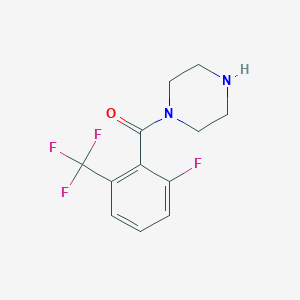![molecular formula C9H8BrF B7966413 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene](/img/structure/B7966413.png)
1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene is an organic compound characterized by the presence of a fluorophenyl group attached to a propene chain with a bromine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(4-fluorophenyl)-1-propene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods: In industrial settings, the production of 1-(4-fluorophenyl)-3-bromo-1-propene may involve continuous flow processes to enhance efficiency and scalability. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium amide or potassium thiolate in polar aprotic solvents.
Addition Reactions: Halogens like chlorine or bromine in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include 1-(4-fluorophenyl)-3-amine-1-propene, 1-(4-fluorophenyl)-3-thiol-1-propene, etc.
Addition Reactions: Products include 1-(4-fluorophenyl)-3,3-dibromo-1-propane, etc.
Oxidation Reactions: Products include 1-(4-fluorophenyl)-3-epoxy-1-propene.
Reduction Reactions: Products include 1-(4-fluorophenyl)-3-bromo-1-propane.
Aplicaciones Científicas De Investigación
1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(4-fluorophenyl)-3-bromo-1-propene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-[(1e)-3-bromoprop-1-en-1-yl]-4-fluorobenzene can be compared with other similar compounds such as:
1-(4-Fluorophenyl)-1-propene: Lacks the bromine atom, leading to different reactivity and applications.
1-(4-Fluorophenyl)-3-chloro-1-propene: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.
1-(4-Fluorophenyl)-3-iodo-1-propene:
The uniqueness of 1-(4-fluorophenyl)-3-bromo-1-propene lies in its specific combination of a fluorophenyl group and a bromine-substituted propene chain, which imparts distinct chemical properties and reactivity.
Propiedades
IUPAC Name |
1-[(E)-3-bromoprop-1-enyl]-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEHBUDGRZOFBP-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(2-Fluoro-5-methylphenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966380.png)
![[3-(2,3,4-Trifluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966381.png)
![[3-(3,5-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7966387.png)



![4-Hydroxy-4-[3,4-(methylenedioxy)phenyl]-1-methylpiperidine](/img/structure/B7966410.png)


![(1R,4S)-methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B7966435.png)

